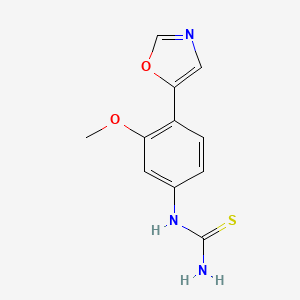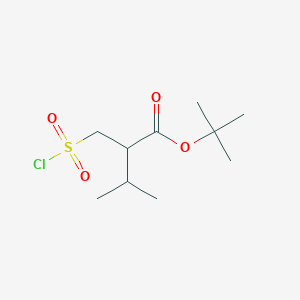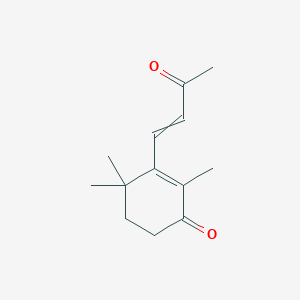
3-(3-Oxobut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one
Übersicht
Beschreibung
3-(3-Oxobut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one is an organic compound with a complex structure that includes a cyclohexene ring substituted with a 3-oxobut-1-enyl group and three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxobut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one typically involves the reaction of a suitable cyclohexene derivative with an appropriate enone precursor. One common method involves the aldol condensation of 2,4,4-trimethylcyclohex-2-en-1-one with acetylacetone under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed to achieve higher efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Oxobut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the enone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(3-Oxobut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: Used in the synthesis of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism by which 3-(3-Oxobut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one exerts its effects involves interactions with various molecular targets. The enone group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzymes or modification of proteins, affecting cellular pathways and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-4-Hydroxy-3,5,5-trimethyl-4-(3’-oxobut-1’-enyl)cyclohex-2-enone: A similar compound with a hydroxyl group instead of a ketone.
Dehydrozingerone: A phenolic compound with a similar enone structure.
Uniqueness
3-(3-Oxobut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-one is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
27185-77-9 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
2,4,4-trimethyl-3-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H18O2/c1-9(14)5-6-11-10(2)12(15)7-8-13(11,3)4/h5-6H,7-8H2,1-4H3/b6-5+ |
InChI-Schlüssel |
OBHGOXFSRVNKBS-AATRIKPKSA-N |
SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=O)C |
Isomerische SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=O)C |
Kanonische SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2-bromo-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methanamine](/img/structure/B8311904.png)
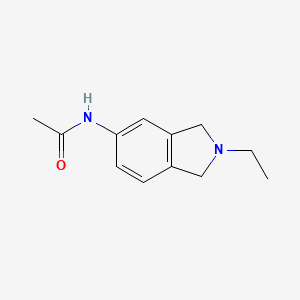
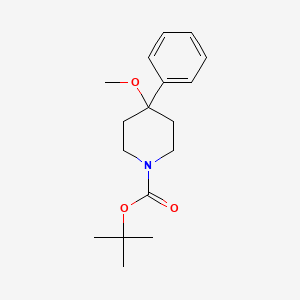
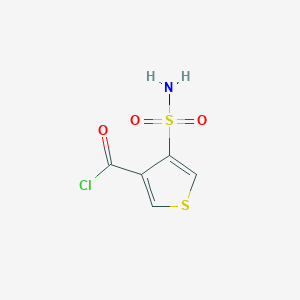
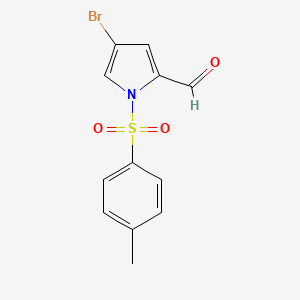
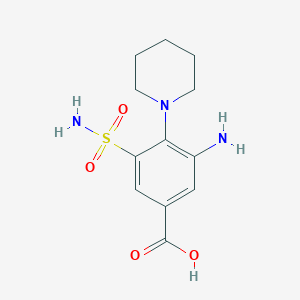
![2-Thiophenecarboxylicacid,5-(3,3-dimethyl-1-butyn-1-yl)-3-[1,4-dioxaspiro[4.5]dec-8-yl[(4-methyl-3-cyclohexen-1-yl)carbonyl]amino]-,methylester](/img/structure/B8311954.png)
![Methyl (2R)-2-[(Tetrahydro-2H-pyran-2-yl)oxy]propanoate](/img/structure/B8311960.png)
![7a-Phenyldihydro-1H-pyrrolo[1,2-c][1,3]oxazole-3,6(5H)-dione](/img/structure/B8311968.png)
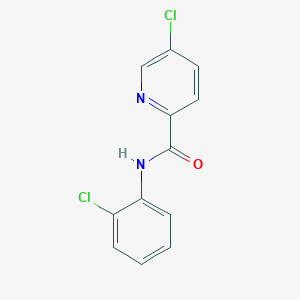
![4-[3-(dibutylamino)propoxy]benzoyl Chloride](/img/structure/B8311988.png)
